

# YEATS4 Binder-1: A Chemical Probe for Epigenetic Research and Drug Discovery

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## Compound of Interest

Compound Name: YEATS4 binder-1

Cat. No.: B15139767

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain-containing protein 4 (YEATS4), also known as GAS41, is an epigenetic reader protein that recognizes acetylated and other acylated lysine residues on histones, playing a crucial role in chromatin remodeling and gene transcription. Its association with various cancers has positioned it as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of **YEATS4 binder-1**, a potent and selective chemical probe, intended to facilitate its use in basic research and drug development. This document details the biochemical and cellular activity of **YEATS4 binder-1**, provides explicit experimental protocols for its characterization, and outlines its potential applications in studying YEATS4-mediated biological pathways.

## Introduction to YEATS4

YEATS4 is a component of several chromatin-remodeling complexes, including the SRCAP and Tip60/p400 complexes. Through its YEATS domain, it binds to acetylated histones, particularly H3K27ac and H3K14ac, linking chromatin state to transcriptional activation. Dysregulation of YEATS4 has been implicated in the progression of various cancers, including non-small cell lung cancer and pancreatic cancer, often through its interaction with key oncogenic pathways such as Wnt/ $\beta$ -catenin and its regulation of the p53 tumor suppressor pathway. The development of selective chemical probes for YEATS4 is therefore a critical step in validating it as a therapeutic target and in elucidating its complex biological functions.

# YEATS4 Binder-1: A Potent and Selective Chemical Probe

**YEATS4 binder-1** (also referred to in scientific literature as compound 4e) and its close analog, compound 4d, are potent and selective small-molecule binders of the YEATS4 YEATS domain. These compounds were identified through a structure-activity relationship (SAR) optimization of a virtual screening hit.

## Quantitative Data Summary

The following tables summarize the key quantitative data for **YEATS4 binder-1** and its analog, demonstrating their high affinity and selectivity.

Compound	YEATS4 K <sub>i</sub> (nM)
YEATS4 binder-1 (4e)	37
Compound 4d	33

Table 1: Binding Affinity of YEATS4 Binders

Compound	YEATS1 (ENL) IC <sub>50</sub> (μM)	YEATS2 IC <sub>50</sub> (μM)	YEATS3 (AF9) IC <sub>50</sub> (μM)
YEATS4 binder-1 (4e)	>10	>10	>10
Compound 4d	>10	>10	>10

Table 2: Selectivity Profile of YEATS4 Binders

## Experimental Protocols

Detailed methodologies for the key experiments used to characterize **YEATS4 binder-1** are provided below.

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity ( $K_i$ ) of compounds to the YEATS4 YEATS domain.

Materials:

- Recombinant His-tagged YEATS4 protein
- Biotinylated histone H3 peptide containing the target acylated lysine (e.g., H3K27ac)
- Europium-labeled anti-His antibody (Donor)
- Streptavidin-conjugated Allophycocyanin (APC) or other suitable acceptor (Acceptor)
- Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20
- Test compounds (e.g., **YEATS4 binder-1**)
- 384-well low-volume black plates

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 384-well plate, add the test compound dilutions.
- Add a solution of His-tagged YEATS4 protein and biotinylated histone peptide to each well.
- Add a solution of Europium-labeled anti-His antibody and Streptavidin-APC to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET-compatible plate reader, with excitation at 320-340 nm and emission at 615 nm (Europium) and 665 nm (APC).
- Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the compound concentration to determine the  $IC_{50}$ .
- Calculate the  $K_i$  value using the Cheng-Prusoff equation.

## Whole-Cell Target Engagement Assay (NanoBRET)

This assay measures the ability of a compound to engage with YEATS4 within a cellular environment.

Materials:

- HEK293T cells
- Plasmid encoding a NanoLuc-YEATS4 fusion protein
- NanoBRET tracer specific for YEATS4
- Opti-MEM I Reduced Serum Medium
- FuGENE HD Transfection Reagent
- Nano-Glo Live Cell Reagent
- White, 96-well cell culture plates

Procedure:

- Transfect HEK293T cells with the NanoLuc-YEATS4 fusion protein plasmid using FuGENE HD.
- Plate the transfected cells in a white 96-well plate and incubate for 24 hours.
- Prepare serial dilutions of the test compound in Opti-MEM.
- Add the NanoBRET tracer to the cells, followed by the test compound dilutions.
- Incubate at 37°C and 5% CO<sub>2</sub> for 2 hours.
- Add Nano-Glo Live Cell Reagent to all wells.
- Read the plate on a luminometer capable of measuring BRET, with a 460 nm donor filter and a 618 nm acceptor filter.

- Calculate the NanoBRET ratio and plot against the compound concentration to determine the cellular IC<sub>50</sub>.

## Rodent Pharmacokinetic (PK) Study

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of **YEATS4 binder-1** in rodents.

Materials:

- Male Sprague-Dawley rats (or other suitable rodent model)
- **YEATS4 binder-1**
- Vehicle for dosing (e.g., 0.5% methylcellulose in water)
- Blood collection supplies (e.g., EDTA tubes)
- LC-MS/MS system for bioanalysis

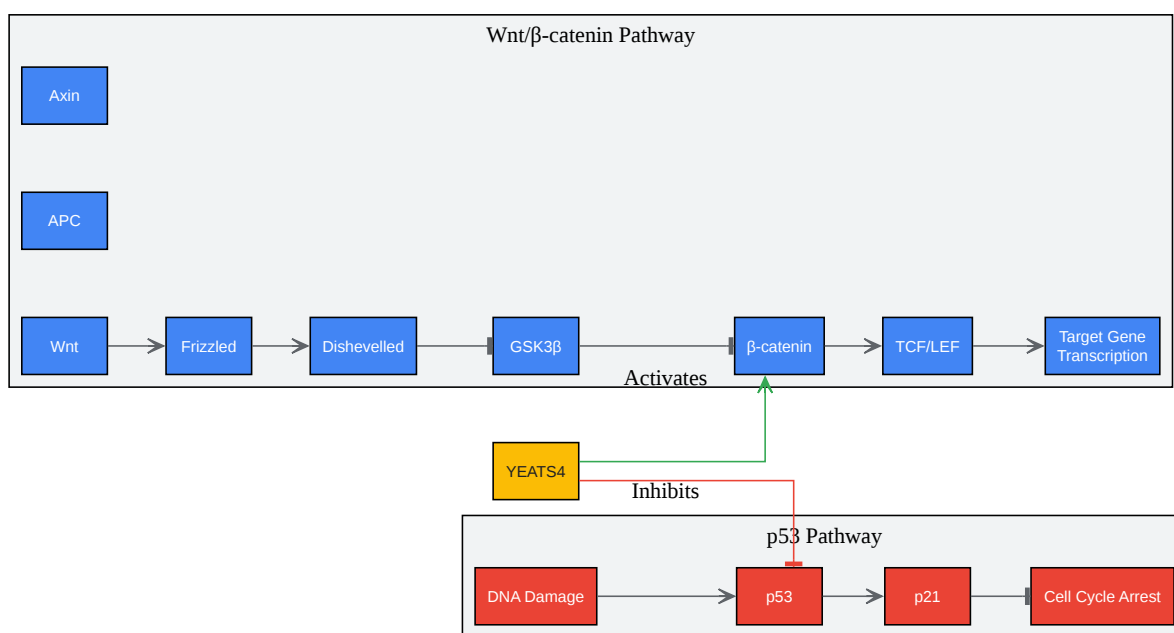
Procedure:

- Administer **YEATS4 binder-1** to a cohort of rats via the desired route (e.g., oral gavage or intravenous injection) at a specific dose.
- Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Process the blood samples to isolate plasma.
- Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of **YEATS4 binder-1** at each time point.
- Use pharmacokinetic software to calculate key parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and half-life.

## Visualization of Pathways and Workflows

## YEATS4 Signaling Pathways

YEATS4 is implicated in several signaling pathways crucial for cell proliferation and survival. The following diagram illustrates the role of YEATS4 in the Wnt/ $\beta$ -catenin and p53 pathways.

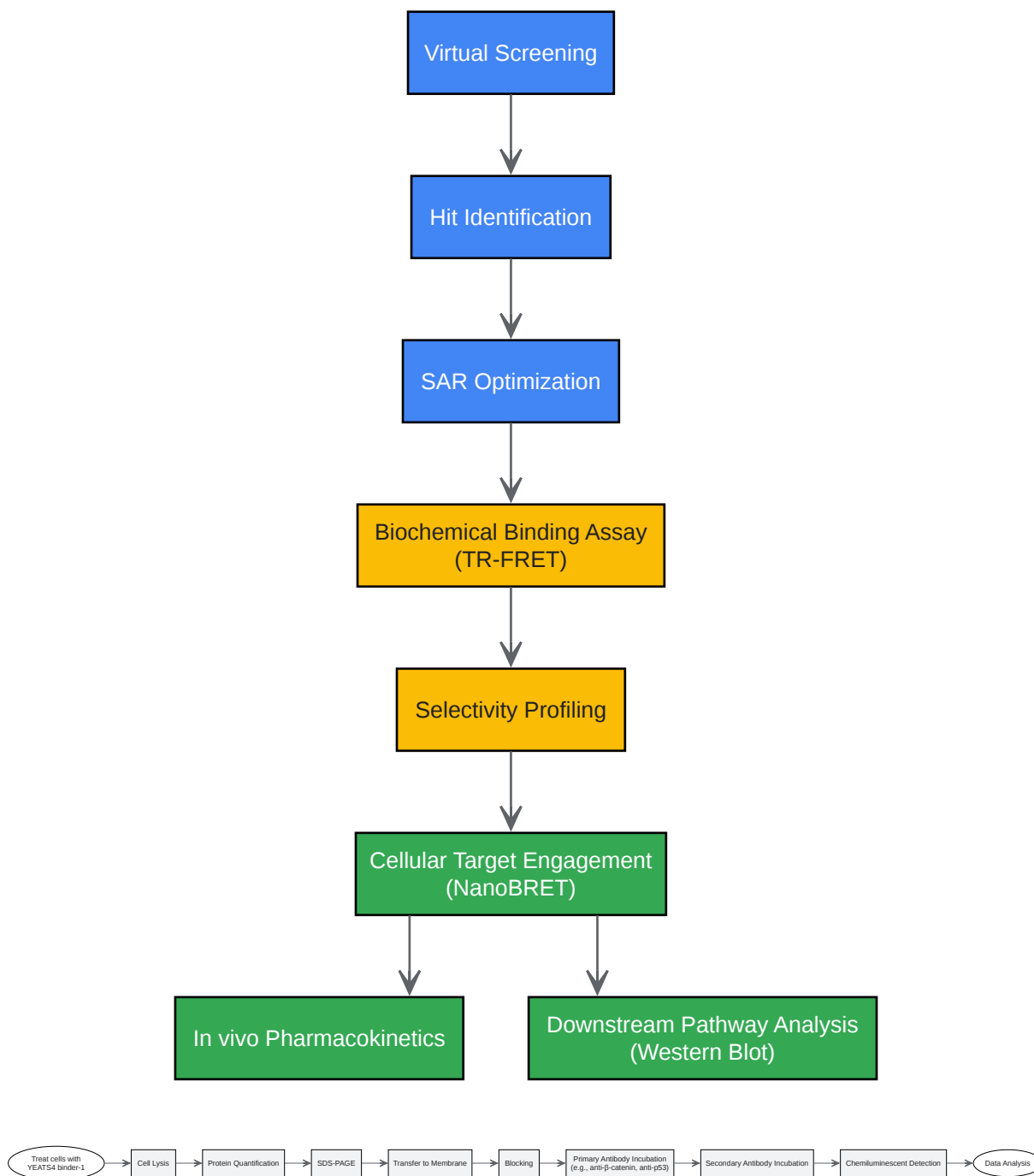


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Caption: YEATS4 interaction with the Wnt/ $\beta$ -catenin and p53 signaling pathways.

## Experimental Workflow for Characterizing YEATS4 Binder-1

The following diagram outlines the typical experimental workflow for the discovery and characterization of a chemical probe like **YEATS4 binder-1**.



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